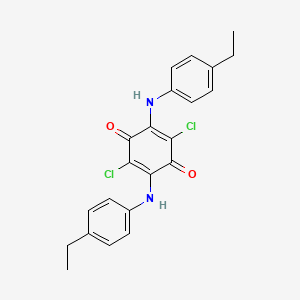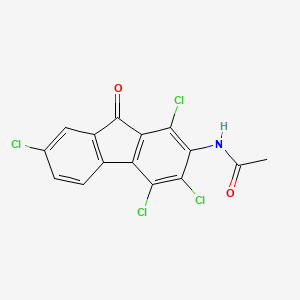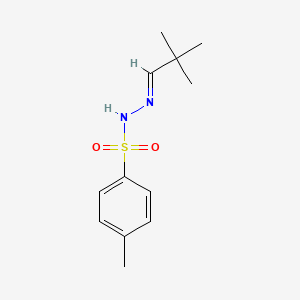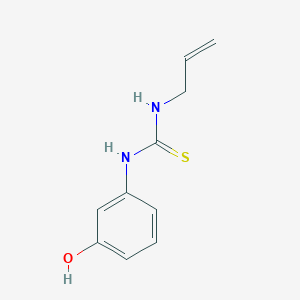![molecular formula C17H20N2 B11956464 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE is a Schiff base compound, characterized by the presence of an azomethine group (-HC=N-). Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and 2,5-xylidine. The reaction typically occurs in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor in the oil and gas industry.
Mécanisme D'action
The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE involves its interaction with metal ions and biological molecules. The azomethine group plays a crucial role in its binding affinity. In biological systems, it can inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-(4-(DIMETHYLAMINO)BENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
- (Z)-2-(2-HYDROXY-5-NITROBENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
- (Z)-2-(4-CYANOBENZYLIDENE)-N-METHYLHYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2,5-XYLIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antibacterial activity make it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C17H20N2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-[(2,5-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-5-6-14(2)17(11-13)18-12-15-7-9-16(10-8-15)19(3)4/h5-12H,1-4H3 |
Clé InChI |
HUDPQCPTZRDIKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)







![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)


